5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol
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Overview
Description
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.34 g/mol . This compound is characterized by the presence of an amino group, a piperidin-1-ylmethyl group, and a naphthalen-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol involves several steps. One common method includes the reaction of 5-amino-2-naphthol with piperidine and formaldehyde under controlled conditions . The reaction typically occurs in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Scientific Research Applications
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol can be compared with other similar compounds, such as:
5-amino-2-naphthol: Lacks the piperidin-1-ylmethyl group, resulting in different chemical properties and applications.
2-(piperidin-1-ylmethyl)naphthalen-1-ol:
5-amino-2-(methyl)naphthalen-1-ol: Has a methyl group instead of the piperidin-1-ylmethyl group, leading to variations in its chemical behavior.
These comparisons highlight the unique features of 5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol, such as its specific functional groups and their influence on its reactivity and applications.
Properties
CAS No. |
116415-31-7 |
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Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol |
InChI |
InChI=1S/C16H20N2O/c17-15-6-4-5-14-13(15)8-7-12(16(14)19)11-18-9-2-1-3-10-18/h4-8,19H,1-3,9-11,17H2 |
InChI Key |
QTDSHQQOQHTSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=C(C=C2)C(=CC=C3)N)O |
Origin of Product |
United States |
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